2-(4-Fluorophenyl)cyclobutan-1-OL
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Overview
Description
2-(4-Fluorophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C10H11FO. It is a cyclobutane derivative where a fluorophenyl group is attached to the cyclobutane ring.
Synthetic Routes and Reaction Conditions:
[2 + 2] Cycloaddition: The primary method for synthesizing cyclobutane derivatives, including this compound, is the [2 + 2] cycloaddition reaction.
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale [2 + 2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclobutanol derivatives.
Substitution: The fluorophenyl group in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)cyclobutan-1-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclobutan-1-OL: This compound has a similar structure but with the fluorophenyl group attached at a different position on the cyclobutane ring.
1-(4-Fluorophenyl)cyclobutan-1-OL: Another isomer with the fluorophenyl group attached at the same position but with different stereochemistry.
Uniqueness: 2-(4-Fluorophenyl)cyclobutan-1-OL is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 |
InChI Key |
HSMKGJZCRMJNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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